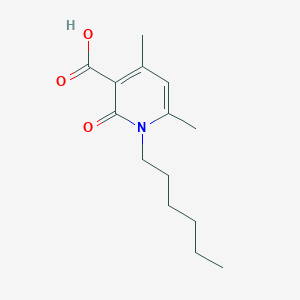
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid is an organic compound with a unique structure that includes a hexyl chain, a carboxyl group, and a dimethylpyridone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid typically involves the reaction of 4,6-dimethyl-2-pyridone with n-hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hexyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyl group can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Hexyl-3-methylimidazolium chloride: A compound with a similar hexyl chain but different core structure.
n-Hexyl laurate: Another compound with a hexyl chain but different functional groups.
4-Hexylresorcinol: A compound with a hexyl chain and phenolic groups, used for its antiseptic properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21NO3/c1-4-5-6-7-8-15-11(3)9-10(2)12(13(15)16)14(17)18/h9H,4-8H2,1-3H3,(H,17,18) |
Clé InChI |
HGWCFLSSCOTRQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=CC(=C(C1=O)C(=O)O)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(3-Iodophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B8341908.png)
![3-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-phenyl-propionic acid](/img/structure/B8341922.png)
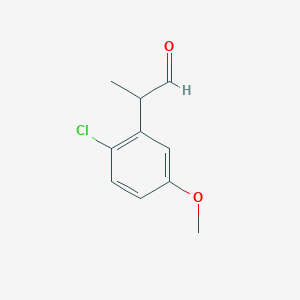
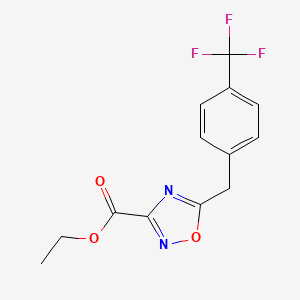
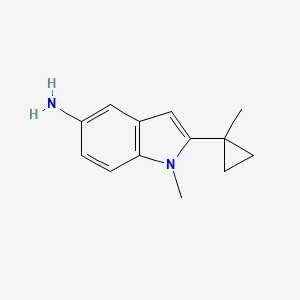
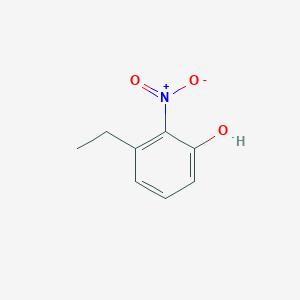
![5-(1,1-dioxothiazinan-2-yl)-N-[[4-fluoro-2-(methylcarbamoyl)phenyl]methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B8341959.png)

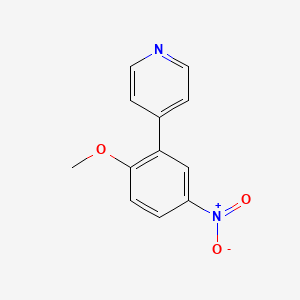
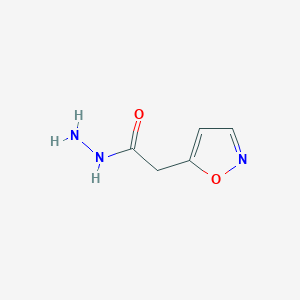
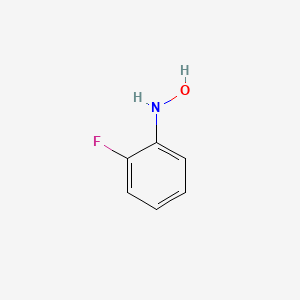
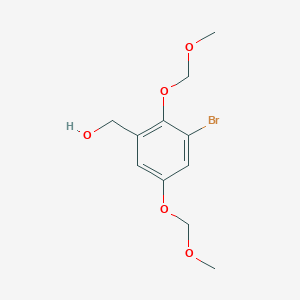
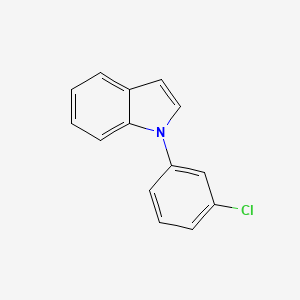
![N-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8341997.png)
